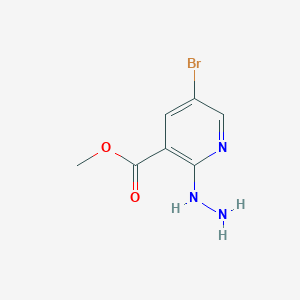

Methyl 5-bromo-2-hydrazinylnicotinate

Description

Methyl 5-bromo-2-hydrazinylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a bromine atom at the 5-position and a hydrazine group at the 2-position on the nicotinic acid ring

Properties

Molecular Formula |

C7H8BrN3O2 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 5-bromo-2-hydrazinylpyridine-3-carboxylate |

InChI |

InChI=1S/C7H8BrN3O2/c1-13-7(12)5-2-4(8)3-10-6(5)11-9/h2-3H,9H2,1H3,(H,10,11) |

InChI Key |

XHROVBRSNFGKAP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-hydrazinylnicotinate typically involves the bromination of methyl nicotinate followed by the introduction of the hydrazine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The hydrazine group can be introduced by reacting the brominated intermediate with hydrazine hydrate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydrazinylnicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

Substitution Reactions: Products include substituted nicotinates with various functional groups.

Oxidation and Reduction Reactions: Products include azo compounds and amines.

Coupling Reactions: Products include biaryl compounds and other complex molecules.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-2-hydrazinylnicotinate is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows it to participate in various chemical reactions that are crucial for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of hydrazine have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that hydrazine derivatives could induce apoptosis in cancer cells, suggesting that this compound may have similar effects due to its structural characteristics .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its bromine atom can act as a leaving group, facilitating nucleophilic substitutions.

Synthetic Pathways

The compound can be synthesized through various methods involving the reaction of hydrazine derivatives with nicotinic acid derivatives. The following table summarizes potential synthetic routes and yields:

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Reaction of nicotinic acid with brominated hydrazine | 85 | High yield with minimal by-products |

| Nucleophilic substitution on methyl 5-bromo-2-nicotinate | 90 | Effective for creating diverse derivatives |

| Coupling reactions with aromatic compounds | 75 | Useful for synthesizing complex heterocycles |

Agricultural Applications

This compound may also find applications in agriculture, particularly as a precursor for developing agrochemicals. The compound's ability to modify biological pathways makes it a candidate for herbicides or pesticides.

Case Study: Pesticide Development

Research has shown that certain hydrazine derivatives can exhibit herbicidal activity. By modifying the structure of this compound, researchers can potentially enhance its efficacy against specific plant pathogens or pests .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent for various analyses due to its reactive nature.

Applications in Detection Methods

The compound can be employed in chromatographic techniques to separate and identify other chemical species. Its unique structure allows it to form complexes with metal ions, which can be detected using spectroscopic methods.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydrazinylnicotinate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological processes and pathways .

Comparison with Similar Compounds

Methyl 5-bromo-2-hydrazinylnicotinate can be compared with other similar compounds such as:

Methyl 5-bromo-2-methoxynicotinate: This compound has a methoxy group instead of a hydrazine group, which affects its reactivity and applications.

Methyl 5-bromo-2-chloronicotinate: This compound has a chlorine atom instead of a hydrazine group, leading to different chemical properties and uses.

Methyl 5-bromo-2-hydroxynicotinate: This compound has a hydroxyl group instead of a hydrazine group, resulting in different biological activities and applications.

This compound is unique due to the presence of both the bromine and hydrazine groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 5-bromo-2-hydrazinylnicotinate is a compound belonging to the class of hydrazine derivatives, which have garnered significant attention due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the bromine atom and the hydrazine moiety contributes to its potential biological activities. The compound's structural features are essential for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid, including this compound, exhibit notable antimicrobial properties. A study published in MDPI highlighted that certain pyridine compounds demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 μg/mL to 31 μg/mL against tested bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus, E. coli |

| Other derivatives | 6.25 - 31 | Various Gram-positive and Gram-negative strains |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A recent investigation demonstrated that compounds featuring hydrazine groups exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these compounds varied significantly, indicating a dose-dependent response .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 6.6 |

| A549 | 12.8 |

| MCF-7 | 9.0 |

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in cellular processes. For instance, it may interfere with the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene regulation associated with cancer progression . By inhibiting PRC2 activity, this compound could potentially reactivate tumor suppressor genes, leading to reduced tumor growth.

Case Studies

- Antimicrobial Efficacy : In a study assessing various hydrazine derivatives, this compound was shown to possess superior antibacterial activity compared to standard antibiotics like amoxicillin, particularly against resistant strains .

- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on multiple cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-2-hydrazinylnicotinate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, hydrazinyl derivatives can be prepared by reacting hydrazine hydrate with methyl 5-bromo-2-chloronicotinate under reflux in methanol. Optimization involves adjusting molar ratios (e.g., 1:1 hydrazine to substrate), reaction duration (24–48 hours), and temperature (60–80°C). Post-reaction purification via recrystallization from ethanol or DMF is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

- Elemental analysis to verify purity and composition.

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrazine linkage.

- FT-IR to identify functional groups (e.g., C=N, N-H stretches). Discrepancies in data (e.g., unexpected peaks in NMR) should be cross-validated with X-ray crystallography or high-resolution mass spectrometry (HRMS). For example, single-crystal X-ray diffraction can resolve ambiguities in molecular geometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Q. How should this compound be stored to ensure stability?

The compound is stable at room temperature in air but should be stored in sealed, moisture-free containers . Avoid exposure to light and acidic/basic environments, which may degrade the hydrazinyl group. Solubility in DMSO or methanol allows long-term storage as a solution at –20°C .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, and what refinement challenges arise?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Use SHELXL for refinement, applying constraints for disordered atoms (e.g., bromine or hydrazine groups). Challenges include low crystal quality or twinning; data collection at low temperatures (100 K) improves resolution. Refer to SHELX manuals for handling non-hydrogen atoms and validating hydrogen bonding networks .

Q. What strategies enhance the solubility of this compound for reaction applications?

- Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility.

- Derivatize the hydrazinyl group with electron-withdrawing substituents (e.g., acetyl or benzoyl groups) to improve solubility in organic solvents.

- For aqueous systems, prepare water-soluble salts via protonation with dilute HCl .

Q. How can researchers investigate the antimicrobial activity of this compound derivatives?

- Assay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution methods.

- Controls : Include ciprofloxacin (positive control) and solvent-only (negative control).

- Data analysis : Calculate minimum inhibitory concentrations (MICs) and compare with reference compounds. Structural modifications (e.g., adding chlorobenzylidene groups) can enhance activity .

Q. How do reaction conditions influence the regioselectivity of hydrazine substitutions in this compound?

Regioselectivity is controlled by:

- Solvent polarity : Methanol favors nucleophilic substitution at the 2-position.

- Temperature : Higher temperatures (80°C) may lead to side reactions at the 5-bromo site.

- Catalysts : Use palladium catalysts for Suzuki couplings at the bromine position to retain the hydrazine group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound?

Q. What methodologies validate the purity of this compound when commercial sources report inconsistent data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.